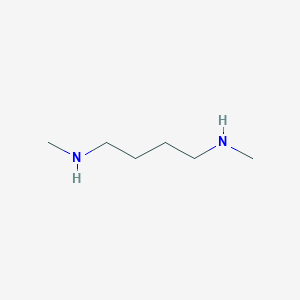

N,N'-Dimethyl-1,4-butanediamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N,N'-dimethylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-7-5-3-4-6-8-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPRYVBLOUZRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065993 | |

| Record name | 1,4-Butanediamine, N,N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16011-97-5 | |

| Record name | N1,N4-Dimethyl-1,4-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16011-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dimethylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediamine, N1,N4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanediamine, N,N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethylbutane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIMETHYLPUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCM2CN8AFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution of Research on Diamines

The study of diamines is intrinsically linked to major advancements in organic and polymer chemistry. Early research into this class of compounds was foundational to understanding their chemical properties and reactivity. A pivotal moment in the history of diamine research was the invention of nylon, the first commercially successful synthetic thermoplastic polymer. wikipedia.org In 1935, Wallace Carothers at DuPont synthesized nylon 6,6 by reacting a diamine (hexamethylenediamine) with a dicarboxylic acid, a process that highlighted the critical role of diamines as monomers in polymerization. wikipedia.org This breakthrough spurred extensive research into a wide array of diamines to create polymers with diverse properties.

Over the years, the focus of diamine research has expanded significantly. nih.gov While initially dominated by chemical synthesis from petroleum-based resources, the increasing emphasis on sustainable and green chemistry has led to the development of biosynthetic pathways for producing diamines. nih.govnih.gov Researchers have successfully engineered microorganisms like Escherichia coli and Corynebacterium glutamicum to produce various diamines, including the parent compound of N,N'-Dimethyl-1,4-butanediamine, which is 1,4-butanediamine (putrescine). nih.govasm.org This shift towards bio-based production represents a major evolution in the field, aiming to create more environmentally friendly processes for generating these essential chemical building blocks. nih.gov The development of novel synthetic methods, such as the nitrogen-directed diazidation of C-C bonds, has also provided more efficient and selective routes to orthogonally protected diamines, further broadening the scope of their application. acs.org

Interdisciplinary Relevance in Chemical Science

The utility of N,N'-Dimethyl-1,4-butanediamine and related diamines extends across multiple sub-disciplines of chemistry, underscoring their interdisciplinary importance.

Polymer Chemistry: Diamines are fundamental monomers in the synthesis of polyamides, such as nylon, and polyurethane-imide elastomers. nih.govscirp.org The structure of the diamine, including the length of the carbon chain and the nature of the substituents on the nitrogen atoms, significantly influences the properties of the resulting polymer. scirp.org For instance, studies on polyurethane-imide elastomers have shown that incorporating different diamines affects the material's chemical, mechanical, and thermal properties, as well as its surface morphology. scirp.org

Organic and Organometallic Chemistry: In synthetic organic chemistry, diamines are widely used as ligands in metal-catalyzed reactions and as building blocks for more complex molecules. Their ability to chelate metal ions makes them effective in controlling the reactivity and selectivity of catalytic processes. Theoretical studies have investigated the role of mixed diamine-dithiolene ligands in cobalt complexes for hydrogen evolution reactions, revealing that the presence of diamine ligands can enhance catalytic efficiency. acs.org this compound itself can be used as a reagent in specialized reactions, such as the enantioselective addition of substituted allylic trichlorosilanes. chemicalbook.com

Medicinal and Biological Chemistry: Certain diamine derivatives have shown significant potential in medicinal chemistry. For example, this compound has been utilized in the design of bifunctional antibiotics. chemicalbook.com These novel compounds, known as neamine (B104775) dimers, are engineered to inhibit aminoglycoside-modifying enzymes while also targeting the bacterial rRNA, offering a potential strategy to combat antibiotic resistance. Furthermore, mechanistic studies on the oxidation of N,N'-dibenzyl-1,4-diaminobutanes by polyamine oxidase provide insights into the enzymatic processing of diamine structures within biological systems. nih.gov

Current Research Landscape and Emerging Themes for N,n Dimethyl 1,4 Butanediamine

Alkylation Reactions in Diamine Synthesis

Direct alkylation of amines is a fundamental approach to introducing alkyl groups onto a nitrogen atom. However, for the synthesis of symmetrically N,N'-disubstituted diamines like this compound from the parent 1,4-butanediamine, controlling the degree of alkylation is a significant challenge. Traditional methods using alkyl halides often lead to a mixture of products, including mono-alkylated, di-alkylated, and even quaternary ammonium (B1175870) salts. alfa-chemistry.com To achieve selective dimethylation, specific reductive amination techniques are often employed.

A prominent method for the controlled methylation of primary and secondary amines is the Eschweiler-Clarke reaction . wikipedia.orgnrochemistry.com This reaction utilizes an excess of formaldehyde (B43269) as the methylating agent and formic acid as the reducing agent. wikipedia.orgjk-sci.com The process involves the initial formation of an imine between the primary amine (1,4-butanediamine) and formaldehyde, which is then reduced in situ by formic acid to the monomethylated amine. nrochemistry.comyoutube.com The reaction proceeds further with the secondary amine intermediate, reacting again with formaldehyde to form an iminium ion. nrochemistry.comyoutube.com A subsequent hydride transfer from a formate (B1220265) anion yields the tertiary amine. youtube.com A key advantage of the Eschweiler-Clarke reaction is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which is a common side reaction in other methylation methods. wikipedia.orgyoutube.com

Another related classical method is the Leuckart-Wallach reaction , which also achieves reductive amination of carbonyl compounds. mdpi.comnumberanalytics.com This reaction typically uses ammonium formate or formamide (B127407) at high temperatures. mdpi.comwikipedia.org When applied to the synthesis of amines, the Leuckart-Wallach reaction often yields an N-formylated derivative as the initial product, which then requires a separate hydrolysis or reduction step to furnish the free amine. alfa-chemistry.commdpi.com

| Reaction Name | Reagents | Key Features | Product from Primary Amine |

| Eschweiler-Clarke | Formaldehyde, Formic Acid | One-pot reaction; avoids quaternization. jk-sci.comorganic-chemistry.org | Tertiary Amine nrochemistry.com |

| Leuckart-Wallach | Ammonium Formate or Formamide | High temperature required; often yields formylated intermediate. alfa-chemistry.comwikipedia.org | N-formyl derivative or free amine alfa-chemistry.commdpi.com |

Reduction Processes for Precursor Compounds

An alternative and highly effective strategy for synthesizing this compound involves the reduction of a suitable precursor compound where the dimethylamino groups are already incorporated. A logical precursor is N,N'-dimethylsuccinamide , which can be prepared from the reaction of succinic anhydride (B1165640) with dimethylamine (B145610). beilstein-archives.org

The reduction of amides to amines is a robust transformation, though it requires powerful reducing agents due to the stability of the amide bond. u-tokyo.ac.jpmasterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a widely used and effective reagent for this purpose, capable of reducing primary, secondary, and tertiary amides to their corresponding amines. masterorganicchemistry.comwikipedia.org The reaction proceeds by the nucleophilic addition of a hydride ion to the amide carbonyl, followed by the elimination of an aluminate-oxygen species to form an iminium ion intermediate, which is then rapidly reduced by another hydride equivalent to the final amine. wikipedia.org

The general pathway is as follows:

Amide Formation: Succinic acid or its anhydride is reacted with dimethylamine to form N,N'-dimethylsuccinamide.

Amide Reduction: The resulting N,N'-dimethylsuccinamide is treated with a strong reducing agent like LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield this compound. wikipedia.orgbyjus.com

| Precursor | Reducing Agent | Solvent | Product |

| N,N'-Dimethylsuccinamide | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | This compound |

Amine Coupling Strategies

Amine coupling strategies refer to methods that construct the diamine framework by forming new carbon-nitrogen bonds. A versatile, general procedure for the synthesis of N,N′-disubstituted 1,n-alkanediamines involves a two-step sequence starting from ω-haloalkanamides. researchgate.net This approach is particularly useful for creating unsymmetrically substituted diamines but can be adapted for symmetrical versions as well.

The strategy unfolds as follows:

An ω-haloalkanamide is subjected to aminolysis with a primary or secondary amine. This reaction displaces the halide to form an ω-aminoalkanamide intermediate. researchgate.net

The resulting ω-aminoalkanamide is then reduced , typically using a reagent like borane (B79455) in tetrahydrofuran (THF), which selectively reduces the amide carbonyl group to a methylene (B1212753) group, yielding the final N,N'-disubstituted 1,n-diamine. researchgate.net

This method effectively "couples" an amine to a halo-amide precursor before a final reduction step to complete the synthesis of the diamine chain.

Directed Synthesis of Substituted this compound Derivatives

The synthesis of specifically substituted diamine derivatives often requires multi-step sequences that allow for precise control over the placement of functional groups. These methods are broadly applicable and can be tailored for the synthesis of derivatives of this compound.

Aminolysis of Haloalkanamides

The aminolysis of ω-haloalkanamides serves as a key step in building more complex diamine structures. researchgate.net This reaction involves the nucleophilic substitution of a halide on an alkanamide backbone by an amine. For instance, reacting a 4-halobutanamide derivative with methylamine (B109427) would yield a 4-(methylamino)butanamide (B7866954) derivative. This intermediate contains one of the required N-methyl groups and the amide functionality that can be subsequently reduced. This method provides a reliable route to ω-aminoalkanamides, which are direct precursors to the target diamines. researchgate.net

Reduction of Aminoalkanamides

Once the ω-aminoalkanamide intermediate is synthesized, the amide functional group is reduced to an amine. This transformation is effectively carried out using borane-tetrahydrofuran (B86392) complex (BH₃·THF). researchgate.net This reagent is a powerful tool for the reduction of amides and provides a direct route to the final N,N'-disubstituted diamine. researchgate.net This two-step approach, combining aminolysis with reduction, offers a high degree of flexibility for accessing a wide range of substituted 1,4-diamines. researchgate.net

Catalytic Hydrogenation Methods for Diamine Production

Catalytic hydrogenation is a cornerstone of industrial and laboratory synthesis, valued for its efficiency and atom economy. u-tokyo.ac.jp This method is widely used for the production of diamines from various precursors. researchgate.net The development of efficient catalytic systems is crucial for the selective hydrogenation of functional groups. nih.gov

Common applications of catalytic hydrogenation in diamine synthesis include:

Reduction of Dinitriles: The hydrogenation of succinonitrile (B93025) (butanedinitrile) over catalysts like Raney nickel or cobalt is a major industrial route to 1,4-butanediamine. The resulting primary diamine can then be methylated using methods like the Eschweiler-Clarke reaction.

Hydrogenation of Aromatic Diamines: Aromatic diamines can be hydrogenated to the corresponding alicyclic (cycloaliphatic) diamines using transition metal catalysts such as ruthenium, rhodium, or palladium. nih.govgoogle.com While not directly producing this compound, this demonstrates the power of hydrogenation in modifying diamine structures.

Reductive Amination: As part of a reductive amination sequence, catalytic hydrogenation can be used to reduce the imine or enamine intermediate formed from a carbonyl compound and an amine.

The choice of catalyst (e.g., Ru, Rh, Pd, Ni) and reaction conditions (pressure, temperature, solvent) is critical to achieve high conversion and selectivity, minimizing side reactions like deamination or condensation. u-tokyo.ac.jpnih.gov

| Precursor Type | Catalyst Example | Product Type |

| Dinitrile (e.g., Succinonitrile) | Raney Nickel | Primary Diamine |

| Aromatic Diamine | Ruthenium (Ru) | Alicyclic Diamine nih.govgoogle.com |

| Imine/Iminium Ion | Palladium (Pd), Nickel (Ni) | Amine (as part of reductive amination) |

Synthesis of Deuterated Analogues for Mechanistic Studies

The use of isotopically labeled compounds, particularly those incorporating deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms. In the context of this compound, the synthesis of its deuterated analogues allows researchers to probe the intricacies of chemical transformations, such as determining the fate of specific hydrogen atoms, understanding kinetic isotope effects, and verifying proposed reaction pathways. The synthetic strategies for introducing deuterium into the this compound scaffold can be broadly categorized by the position of the deuterium atoms: on the butane (B89635) backbone or on the N-methyl groups.

A common precursor for the synthesis of this compound is 1,4-butanediamine (putrescine). Therefore, the synthesis of deuterated analogues often begins with the preparation of deuterated 1,4-butanediamine. One reported method for synthesizing 1,4-butanediamine-1,1,4,4-d4 involves the deuterogenation of succinonitrile over a platinum oxide catalyst in a deuterated solvent system. dtic.mil An alternative, though reportedly lower-yielding, approach is the reduction of succinonitrile using lithium aluminum deuteride. dtic.mil These methods provide a 1,4-butanediamine core with deuterium atoms at the terminal positions.

Once the deuterated 1,4-butanediamine backbone is obtained, the introduction of deuterated methyl groups at the nitrogen atoms is the subsequent step. A practical method for the N-deuteromethylation of amines involves the use of a deuterated methylation reagent. For instance, deuterated methyl p-toluenesulfonate (TsOCD3) can serve as an effective reagent for this purpose. researchgate.net By reacting the deuterated 1,4-butanediamine with a reagent like TsOCD3, one can achieve the synthesis of N,N'-di(trideuteromethyl)-1,4-butanediamine-d4.

The strategic combination of these synthetic methodologies allows for the preparation of various deuterated isotopologues of this compound. These specifically labeled compounds are invaluable for mechanistic studies, enabling a detailed investigation of reaction kinetics and pathways.

The following tables summarize the synthetic approaches and the resulting deuterated analogues.

Table 1: Synthetic Strategies for Deuterated this compound Analogues

| Deuteration Position | Synthetic Step | Starting Material | Deuterating Reagent/Catalyst | Intermediate/Product | Reference |

| Butane Backbone (C1, C4) | Reduction | Succinonitrile | Lithium aluminum deuteride | 1,4-Butanediamine-1,1,4,4-d4 | dtic.mil |

| Butane Backbone (C1, C4) | Catalytic Deuterogenation | Succinonitrile | Platinum oxide | 1,4-Butanediamine-1,1,4,4-d4 | dtic.mil |

| N-Methyl Groups | N-Deuteromethylation | 1,4-Butanediamine | Deuterated methyl p-toluenesulfonate (TsOCD3) | N,N'-di(trideuteromethyl)-1,4-butanediamine | researchgate.net |

Table 2: Examples of Deuterated this compound Analogues for Mechanistic Studies

| Compound Name | Deuterium Labeling | Potential Application in Mechanistic Studies |

| This compound-1,1,4,4-d4 | Deuterium on the butane backbone | Probing reactions involving C-H bond activation at the C1 and C4 positions. |

| N,N'-di(trideuteromethyl)-1,4-butanediamine | Deuterium on the N-methyl groups | Investigating the role of the methyl groups in the reaction mechanism, such as in demethylation or rearrangement processes. |

| N,N'-di(trideuteromethyl)-1,4-butanediamine-1,1,4,4-d4 | Full deuteration of the backbone and methyl groups | Studying complex reaction mechanisms where multiple sites may be involved and for kinetic isotope effect studies. |

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound are governed by factors such as the nucleophilicity of its nitrogen atoms and the steric hindrance provided by the methyl groups. Thermodynamic properties, particularly the basicity of the amine groups, are fundamental to its reactivity. The proton affinity (PA), a measure of gas-phase basicity, is a key thermodynamic parameter. While specific experimental data for this compound is sparse, the values for its parent compound, 1,4-butanediamine (putrescine), provide a valuable baseline.

The addition of methyl groups to the nitrogen atoms influences basicity through an inductive effect. Methyl groups are electron-donating, which increases the electron density on the nitrogen atoms, thereby enhancing their basicity compared to the primary amines of putrescine. However, this is counterbalanced by steric effects and solvation in solution.

Table 1: Selected Thermodynamic Properties for 1,4-Butanediamine (Putrescine)

| Property | Value | Unit | Comment |

|---|---|---|---|

| Proton Affinity (PA) | 240.3 ± 1.6 | kJ/mol | Gas-phase basicity. The value for this compound is expected to be slightly higher due to the inductive effect of the two methyl groups. nih.gov |

| Gas Basicity (BasG) at 298K | 227.3 | kcal/mol | Related to proton affinity, reflects basicity in the gas phase. nih.gov |

Note: This data is for the parent compound 1,4-Butanediamine. The values for this compound are expected to be directionally similar but quantitatively different.

Role in Enzyme Substrate Specificity Studies

This compound serves as a useful probe in studies of enzyme substrate specificity, particularly for enzymes that metabolize amines, such as monoamine oxidases (MAOs) and cytochrome P450 (P450) enzymes. The specificity of these enzymes is highly dependent on the structure of the substrate, including the length of the alkyl chain and the substitution pattern on the nitrogen atom.

The presence of methyl groups on both terminal nitrogens distinguishes it from its parent compound, putrescine, and other related polyamines. In enzymatic reactions, these methyl groups can have several effects:

Binding Affinity (Km): The methyl groups can increase hydrophobicity, potentially enhancing binding to active sites with hydrophobic pockets. Conversely, they can cause steric clashes that reduce binding affinity, leading to a higher Michaelis constant (Km) compared to less substituted amines. wikipedia.orgwikipedia.org

Catalytic Rate (Vmax): The electronic effect of the methyl groups can influence the rate of oxidation. However, the steric bulk may hinder the optimal orientation of the substrate within the active site, potentially lowering the maximum reaction velocity (Vmax). wikipedia.org

Studies on various amine-metabolizing enzymes demonstrate a high degree of selectivity. For instance, the metabolism of N-nitrosodialkylamines by P450 isozymes shows that simple changes in alkyl groups can dramatically alter which enzyme is the primary catalyst. wikipedia.org Similarly, diamine oxidases exhibit specificity for the length of the carbon chain separating the two amino groups. nih.gov this compound, as a secondary diamine, would be compared against primary amines (like putrescine) and tertiary amines (like N,N,N',N'-tetramethyl-1,4-butanediamine) to map the steric and electronic requirements of an enzyme's active site.

Table 2: Illustrative Enzyme Kinetic Parameters for Amine Substrates

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| Cytochrome P450 2B1 | N-Nitrosobutylmethylamine (demethylation) | Not Reported | Not Reported, but efficient |

| Cytochrome P450 2B1 | N-Nitrosobutylmethylamine (debutylation) | Not Reported | Not Reported, but efficient |

| Cytochrome P450 2E1 | N-Nitrosobutylmethylamine (demethylation) | Not Reported | Not Reported, but efficient |

| Cytochrome P450 2E1 | N-Nitrosobutylmethylamine (debutylation) | Not Reported | Inefficient |

This table illustrates how different enzymes show specificity for different alkyl groups and substrates. Data is sourced from studies on related compounds to demonstrate the principle of substrate specificity. wikipedia.orgnih.gov

Examination of Rate-Limiting Steps in Amine Oxidation

For this compound, the oxidative pathway would likely involve one of the N-methyl groups. The proposed mechanism proceeds as follows:

Hydrogen Abstraction: The enzyme's active species (e.g., the flavin cofactor in MAO or the iron-oxo species in P450) abstracts a hydrogen atom from one of the methyl groups. This C-H bond cleavage is energetically demanding and is thus a prime candidate for the rate-limiting step.

Formation of an Iminium Ion: This leads to the formation of an unstable carbinolamine intermediate which rapidly eliminates water to form a reactive iminium ion.

Hydrolysis: The iminium ion is then hydrolyzed by water to yield formaldehyde and the corresponding mono-demethylated product, N-Methyl-1,4-butanediamine.

Deuterium Kinetic Isotope Effects in Reaction Mechanisms

The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-limiting step. nih.gov It involves replacing a hydrogen atom at a key position in the substrate with its heavier isotope, deuterium, and measuring the resulting change in the reaction rate. A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. nih.gov

In the context of this compound oxidation, a KIE study would involve synthesizing a deuterated version of the molecule, for example, N,N'-bis(trideuteromethyl)-1,4-butanediamine ((CD3)HN-(CH2)4-NH(CD3)). The rate of oxidation of this deuterated substrate would be compared to the rate of the normal, protiated substrate.

Expected Outcome: If the cleavage of the C-H bond on the methyl group is indeed the rate-limiting step, a significant primary KIE (typically with a value between 2 and 7) would be expected. nih.govnih.gov The C-D bond is stronger and has a lower zero-point energy than the C-H bond, requiring more energy to break, thus slowing down the reaction.

Mechanistic Insight: Observing a large KIE would provide strong evidence that hydrogen abstraction is the rate-limiting step. Conversely, a KIE value near 1 would suggest that C-H bond cleavage is not rate-limiting and that another step, such as substrate binding or product release, is the slowest part of the catalytic cycle.

While specific KIE studies on this compound are not prominent in the literature, this technique has been crucial in establishing the mechanisms for a wide range of other amine substrates for MAO and P450 enzymes. nih.govnih.gov

Coordination Chemistry and Metal Complexation of N,n Dimethyl 1,4 Butanediamine and Its Derivatives

Ligand Properties and Chelating Behavior of Dimethylated Diamines

N,N'-dimethyl-1,4-butanediamine is a bidentate ligand, meaning it can bind to a metal center through its two nitrogen donor atoms. This ability to form a ring structure with the metal ion is known as chelation. The resulting cyclic structure, a chelate ring, enhances the stability of the metal complex compared to coordination with two separate monodentate amine ligands. This phenomenon is known as the chelate effect.

The chelating behavior of diamines is influenced by several factors, including the length of the carbon chain separating the two nitrogen atoms and the nature of the substituents on the nitrogen atoms. In the case of this compound, the four-carbon (butane) backbone leads to the formation of a thermodynamically stable seven-membered chelate ring upon coordination to a metal ion. The methyl groups on the nitrogen atoms introduce steric hindrance, which can influence the coordination geometry and the stability of the resulting complex. nih.gov

Studies on various 1,2-diamines have shown that the stereochemistry of the diamine significantly affects the stability of the metal chelates. oup.comoup.com For instance, alicyclic trans-diamines generally form more stable 1:1 complexes with metal ions like Cu(II), Ni(II), and Zn(II) compared to their cis-isomers. oup.comoup.com The stability difference between trans- and cis-diamine complexes is dependent on the metal ion, with the order of increasing difference being Cu(II), Zn(II), and then Ni(II). oup.comoup.com

Formation and Characterization of Transition Metal Complexes

The versatile chelating nature of this compound and related diamines allows for the formation of a wide array of transition metal complexes. The properties and structures of these complexes are highly dependent on the metal ion and the specific diamine ligand used.

Cobalt(III) complexes incorporating Salen-type Schiff base ligands are of significant interest due to their relevance as models for biological systems and their catalytic activity. inorgchemres.orginorgchemres.org These tetradentate ligands, derived from salicylaldehyde (B1680747) and a diamine, coordinate to the cobalt ion in the equatorial plane. inorgchemres.orginorgchemres.org When butanediamine is used to form the Schiff base, the resulting ligand can coordinate to a Co(III) center. The synthesis of such complexes often involves the reaction of a cobalt(II) salt with the Schiff base ligand in the presence of an oxidizing agent, typically atmospheric oxygen, to achieve the stable Co(III) oxidation state. nih.gov The resulting complexes are generally octahedral, with two additional axial ligands completing the coordination sphere. inorgchemres.orginorgchemres.orgnih.gov

The characterization of these complexes involves various spectroscopic techniques. For instance, IR spectroscopy can confirm the coordination of the Schiff base ligand, while ¹H NMR spectroscopy provides information about the diamagnetic nature of the low-spin Co(III) complexes. nih.gov X-ray crystallography provides definitive structural information, revealing the distorted octahedral geometry around the cobalt center. inorgchemres.orginorgchemres.org

Copper(II) ions readily form complexes with N-substituted diamines like this compound. The resulting complexes exhibit a range of coordination geometries, including square planar, square pyramidal, and distorted octahedral. scirp.orgacs.org The specific geometry is influenced by factors such as the steric bulk of the N-substituents and the presence of other coordinating ligands or counter-ions. acs.orgmdpi.com

For example, with N,N'-dimethylethane-1,2-diamine, copper(II) can form a six-coordinate complex with a tetragonally elongated octahedral geometry, where two bidentate diamine ligands occupy the equatorial plane. researchgate.net The axial positions can be occupied by weakly bound water molecules or other anions. researchgate.net The synthesis of these complexes typically involves the direct reaction of a copper(II) salt with the diamine ligand in a suitable solvent. nih.gov

The electronic spectra of these copper(II) complexes are informative, often showing a broad d-d transition band in the visible region, the position of which is indicative of the coordination environment. scirp.org For instance, a pentacoordinated copper(II) center will have a characteristic absorption maximum. scirp.org

Chromium(III) also forms stable octahedral complexes with Salen and the related reduced Salan ligands derived from diamines. scirp.org The synthesis of these complexes often involves the reaction of a chromium(III) salt with the pre-formed ligand. In these complexes, the tetradentate Salen or Salan ligand occupies the four equatorial positions of the octahedron. scirp.org

Studies on chromium(III) complexes with a C-functionalized macrocyclic tetraamine (B13775644) have shown that the chromium center is hexacoordinated in an octahedral geometry. scirp.org In these cases, three nitrogen atoms of the macrocycle and the nitrogen of the functional group are in the equatorial plane, while one nitrogen of the macrocycle and a counter-ion are in the apical positions. scirp.org Dimeric chromium(III)-salen complexes have also been synthesized and utilized as catalysts in asymmetric reactions. nih.gov

Influence of this compound Ligand Structure on Coordination Geometry

The structure of the this compound ligand, specifically the presence of methyl groups on the nitrogen atoms and the length of the butane (B89635) chain, significantly influences the coordination geometry of the resulting metal complexes.

The methyl groups introduce steric hindrance around the nitrogen donor atoms. This steric bulk can prevent the close approach of other ligands and can favor certain coordination geometries over others. For instance, in copper(II) complexes, the steric hindrance from N-substituents can lead to distortions from ideal geometries. mdpi.com

Spectroscopic and Structural Analysis of Metal-Diamine Complexes

A combination of spectroscopic techniques and single-crystal X-ray diffraction is crucial for the comprehensive characterization of metal-diamine complexes.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the diamine ligand to the metal center. nih.govmdpi.com Shifts in the stretching frequencies of N-H bonds (if present) and C-N bonds upon complexation provide evidence of coordination. rsc.org In complexes containing other functional groups, such as the C=N imine stretch in Schiff base complexes, shifts in these bands are also indicative of coordination. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, particularly the d-d transitions of the metal ion. inorgchemres.orgscirp.org The position and intensity of these absorption bands are characteristic of the metal ion's oxidation state and coordination geometry. scirp.orgnih.gov For example, the UV-Vis spectrum of a Co(III) Salen complex will show characteristic bands corresponding to a low-spin d⁶ octahedral configuration. inorgchemres.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Co(III), ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and its symmetry in the complex. inorgchemres.orginorgchemres.orgnih.gov The chemical shifts of protons near the metal center are particularly sensitive to coordination. ajchem-a.com

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern, confirming the composition of the complex. nih.govmdpi.com

X-ray Crystallography:

Interactive Data Tables

Below are tables summarizing key spectroscopic and structural data for representative metal complexes with diamine-based ligands.

Table 1: Selected IR Spectral Data (cm⁻¹) for Metal Complexes

| Complex Type | ν(C=N) of Ligand | ν(C=N) of Complex | ν(M-N) | Reference |

| Co(III) Schiff Base | ~1613 | 1630-1644 | - | nih.gov |

| Cu(II) Schiff Base | - | - | 440-470 | nih.gov |

| Ni(II) Schiff Base | ~1613 | 1630-1644 | - | nih.gov |

| Cr(III) Schiff Base | - | - | ~450-550 | scirp.org |

Table 2: Selected UV-Visible Spectral Data for Metal Complexes

| Complex | λmax (nm) | Assignment | Geometry | Reference |

| Ni(2)₂ | 340, 543 | d-d transitions | Octahedral | scirp.org |

| [Cu(2)]²⁺ | 582 | d-d transitions | Pentacoordinated | scirp.org |

| Co(III) Salen | ~384, 537 | d-d transitions | Octahedral | scirp.org |

Table 3: Selected Bond Lengths (Å) from X-ray Crystallography

| Complex | M-N (equatorial) | M-O (equatorial) | Reference |

| [Co(Salen)(PMe₂Ph)₂]ClO₄ | 1.88-1.90 | 1.89-1.91 | inorgchemres.org |

| Mn(III) Salen-type | 1.98-2.02 | 1.88-1.90 | nih.gov |

| Cu(II) N-substituted diamine | 2.025-2.199 | - | scirp.org |

| Cr(III) macrocycle | 2.06-2.09 | - | scirp.org |

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in Organic Synthesis

N,N'-Dimethyl-1,4-butanediamine serves as a fundamental building block in the field of organic synthesis. Its bifunctional nature, with two nucleophilic nitrogen atoms, allows it to participate in a variety of chemical reactions to form more complex molecular architectures. It is frequently used as a precursor or intermediate in the synthesis of pharmaceuticals and other specialty chemicals. thermofisher.com The presence of two distinct reactive sites on the molecule enables its use in creating symmetrical or unsymmetrical derivatives through controlled reactions such as alkylation, acylation, and nucleophilic substitution. For instance, it can be a starting point for synthesizing longer-chain polyamines or macrocyclic compounds by reacting with dihalides or other electrophilic linking agents.

The compound can undergo several types of chemical transformations:

Oxidation: The amine groups can be oxidized to form corresponding amides or nitriles.

Reduction: Under specific conditions, related structures can be reduced to primary amines.

Substitution: The dimethylamino groups can act as nucleophiles in substitution reactions.

**5.2. Utilization in Polymer Chemistry and Advanced Materials Development

The distinct structure of this compound makes it a candidate for the development of specialized polymers and advanced materials with tailored properties.

Polyamides, such as Nylon, are a major class of engineering plastics known for their excellent strength, durability, and chemical resistance. researchgate.netstudymind.co.uk They are condensation polymers formed from the reaction between a diamine and a dicarboxylic acid (or its more reactive derivative, a dioyl chloride). studymind.co.uksavemyexams.com In this polymerization, an amide link is formed with the elimination of a small molecule, typically water. studymind.co.uk

As a diamine, this compound can theoretically serve as a monomer in polyamide synthesis. By reacting with a dicarboxylic acid, it can form a polyamide chain. The methyl groups on the nitrogen atoms would influence the properties of the resulting polymer, potentially reducing the degree of hydrogen bonding that is characteristic of traditional polyamides like Nylon 6,6, and thereby altering properties such as melting point, solubility, and flexibility. studymind.co.uk While industrial applications often utilize primary diamines like 1,6-diaminohexane, the use of N-substituted diamines offers a route to modified polyamides with unique characteristics.

| Reactant 1 (Diamine) | Reactant 2 (Dicarboxylic Acid) | Resulting Polymer | Byproduct |

|---|---|---|---|

| This compound | Dicarboxylic Acid (e.g., Adipic Acid) | N-Substituted Polyamide | Water (H₂O) |

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Their properties are highly dependent on the density of cross-links between the polymer chains. kpi.ua Cross-linking agents are molecules that can form covalent or ionic bonds between polymer chains, creating the stable network structure of the hydrogel. nih.govmdpi.com

With two reactive amine groups, this compound can function as a cross-linking agent. It can connect two polymer chains that contain reactive electrophilic groups, such as aldehydes, epoxides, or acyl chlorides. For example, in a system containing a polysaccharide that has been oxidized to introduce aldehyde groups, the diamine can form Schiff base linkages with two separate polymer chains, effectively creating a cross-link. mdpi.com The length and flexibility of the butanediamine backbone influence the mechanical properties and swelling behavior of the resulting hydrogel. nih.gov The extent of cross-linking, which can be controlled by the concentration of the cross-linking agent, directly impacts the gel's compressive modulus and degradation time. kpi.uanih.gov

| Polymer Chain Type | Cross-linking Agent | Mechanism | Result |

|---|---|---|---|

| Polymer with electrophilic groups (e.g., aldehydes, epoxides) | This compound | The two amine groups react with functional groups on separate polymer chains. | A cross-linked hydrogel network is formed. |

Reagent in Stereoselective Transformations

While specific research detailing the use of this compound as a reagent in stereoselective transformations is not broadly documented in the provided results, related diamine structures are fundamental in this area of chemistry. Chiral diamines are widely used as ligands for metal catalysts or as organocatalysts themselves to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over another. Given its symmetric, achiral structure, this compound would likely be used as a non-chiral ligand or base in such transformations, potentially influencing reaction rates and yields.

Design of Bifunctional Antibiotics and Enzyme Inhibitors

The structure of this compound makes it a suitable scaffold for the design of bifunctional molecules aimed at biological targets. Its two amine functionalities can be used as anchor points to attach two different pharmacophores or binding groups, creating a single molecule that can interact with multiple sites on a target enzyme or within a biological system.

This compound has been identified as a potential precursor for designing bifunctional antibiotics. One proposed mechanism involves its ability to target and inhibit aminoglycoside-modifying enzymes, which are key to the development of bacterial resistance to certain antibiotics. By incorporating this diamine structure into a larger molecule, it may be possible to create novel antibiotics that can overcome existing resistance mechanisms.

Furthermore, the concept of using a linker to connect two inhibitor molecules to enhance binding affinity is a known strategy in drug design. This approach has been used to target dimeric enzymes, where a bifunctional inhibitor can span across the interface of the two protein subunits. nih.gov The flexible four-carbon chain of this compound is an ideal length for such a linker, connecting two inhibitor moieties to create a potent, dimeric inhibitor. This strategy has been successfully applied in the development of low micromolar inhibitors for enzymes like E. coli dihydrodipicolinate synthase (DHDPS), a target for new antibiotics. nih.gov

Catalytic Applications and Ligand Design for N,n Dimethyl 1,4 Butanediamine

Ligand in Homogeneous Catalysis

In homogeneous catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. N,N'-Dimethyl-1,4-butanediamine, with its two nitrogen donor atoms, can act as a bidentate ligand, forming a stable chelate ring with a metal center. This chelation effect can enhance the stability of the catalytic complex.

While specific research detailing the use of this compound as a primary ligand in widely recognized named reactions is limited, its structural motifs are present in ligands for various catalytic transformations. For instance, N,N'-dialkyl-1,4-diaminobutane derivatives have been employed as ligands in palladium-catalyzed cross-coupling reactions. These ligands can influence the electronic and steric environment of the metal center, thereby affecting the catalytic cycle's efficiency. The methyl groups on the nitrogen atoms of this compound, for example, can modulate the ligand's steric bulk and electron-donating ability.

The performance of related N,N'-disubstituted diamine ligands in catalysis is often evaluated based on reaction yield and turnover number (TON). Below is a representative table illustrating how ligand structure can influence the outcome of a generic cross-coupling reaction.

| Ligand | Metal Center | Reaction | Yield (%) | TON |

| This compound | Pd(II) | Suzuki-Miyaura Coupling (Hypothetical) | - | - |

| N,N'-Di-tert-butyl-1,4-butanediamine | Pd(II) | Suzuki-Miyaura Coupling | High | High |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Pd(II) | Heck Coupling | Moderate to High | Moderate |

Enantioselective Catalysis with Diamine-Based Systems

Chiral diamines are fundamental building blocks for ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. While this compound itself is an achiral molecule, it can be a precursor or a structural component of more complex chiral ligands. The introduction of chiral centers into the diamine backbone or the N-substituents can lead to effective ligands for a variety of enantioselective transformations.

For instance, chiral C2-symmetric diamines are widely used in asymmetric synthesis. The modification of the 1,4-butanediamine scaffold to include stereogenic centers can lead to ligands that effectively control the stereochemical outcome of reactions such as asymmetric hydrogenation, alkylation, and epoxidation. The performance of these catalytic systems is typically measured by the enantiomeric excess (ee) of the product.

Influence of Ligand Modification on Catalytic Activity

The catalytic activity of a metal complex can be finely tuned by modifying the structure of its ligands. For diamine ligands like this compound, modifications can include altering the N-alkyl substituents, changing the length of the carbon backbone, or introducing functional groups.

These modifications can impact several aspects of the catalyst's performance:

Steric Hindrance: Increasing the size of the N-alkyl groups can create a more sterically hindered environment around the metal center. This can influence substrate approach and selectivity.

Electronic Effects: The electron-donating ability of the nitrogen atoms can be modulated by the nature of the substituents. More electron-donating groups can increase the electron density on the metal, which can affect its reactivity in different steps of the catalytic cycle.

Chelate Ring Size: The four-carbon backbone of 1,4-butanediamine forms a seven-membered chelate ring with a metal. Altering the backbone length would change the bite angle of the ligand, which can have a profound effect on catalytic activity and selectivity.

| Ligand Modification | Effect on Catalyst Property | Potential Impact on Catalysis |

| Increase N-Alkyl Chain Length | Increased Steric Bulk | Enhanced Selectivity, Reduced Activity |

| Introduce Electron-Withdrawing Groups | Decreased Ligand Basicity | Altered Metal Center Reactivity |

| Modify Backbone Rigidity | Constrained Coordination Geometry | Improved Enantioselectivity (in chiral systems) |

Catalytic Amination Processes

Catalytic amination is a fundamental process for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals, agrochemicals, and other functional materials. Diamine ligands can play a role in various catalytic amination reactions, such as the Buchwald-Hartwig amination.

While there is a lack of specific reports on the use of this compound as a ligand in these processes, related N,N'-dialkyl diamines have been shown to be effective. The two nitrogen atoms can coordinate to the metal catalyst (e.g., palladium or copper) and facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination. The basicity of the diamine can also play a role in the reaction mechanism, potentially acting as an internal base or influencing the deprotonation of the amine substrate.

The effectiveness of a catalytic system for amination is often assessed by the yield of the aminated product under specific reaction conditions.

Biological and Biochemical Interaction Research Excluding Dosage/administration

Molecular Interactions with Biological Macromolecules

The interaction of N,N'-Dimethyl-1,4-butanediamine with key biological macromolecules such as DNA and proteins is a critical area of research to understand its potential biological effects.

DNA Binding and Intercalation Studies

Direct studies on the binding and intercalation of this compound with DNA are not extensively documented in publicly available research. However, insights can be drawn from studies on structurally similar compounds. For instance, research on cationic gemini (B1671429) surfactants, such as butane-1,4-diyl-bis(alkyldimethylammonium bromide), which share the butane-1,4-diamine backbone, demonstrates interaction with DNA. These studies, utilizing techniques like UV-vis turbidity, dynamic light scattering, and small-angle synchrotron X-ray diffraction, have shown that these types of molecules can form aggregates with DNA. The formation and characteristics of these aggregates, including their size and structure, are dependent on the concentration of the surfactant. Specifically, at certain concentrations, these interactions can lead to the formation of organized structures, such as a two-dimensional hexagonal lattice. nih.gov

These findings with related compounds suggest that the diamine structure of this compound could potentially facilitate an interaction with the negatively charged phosphate (B84403) backbone of DNA. However, without direct experimental data, the specific mode of binding (e.g., groove binding, intercalation, or electrostatic interactions) and the functional consequences of such an interaction with this compound remain to be elucidated.

Protein Interaction Studies (e.g., Human Serum Albumin)

While direct studies on the interaction between this compound and Human Serum Albumin (HSA) are limited, research on the binding of other polyamine analogues to HSA provides a framework for understanding potential interactions. HSA is a major transport protein in the blood, and its interaction with small molecules can significantly influence their distribution and metabolism. researchgate.net

Studies on various polyamine analogues have shown that they can bind to HSA, primarily through non-specific hydrogen bonding with the polypeptide's polar groups. These interactions can lead to conformational changes in the protein, often resulting in a decrease in the alpha-helical content and an increase in the beta-sheet structure, indicating partial unfolding of the protein. researchgate.net The binding affinities of these analogues to HSA have been determined, with binding constants (K) varying depending on the specific structure of the polyamine. For example, the binding constants for 1,11-diamino-4,8-diazaundecane (333), 3,7,11,15-tetrazaheptadecane•4HCl (BE-333), and 3,7,11,15,19-pentazahenicosane•5HCl (BE-3333) have been reported. researchgate.net

Given that this compound is a small polyamine, it is plausible that it could also interact with HSA. The nature and strength of this potential interaction would likely be influenced by its size, charge distribution, and the presence of the methyl groups. However, specific binding parameters and the precise binding site on HSA for this compound require direct experimental investigation.

Modulation of Enzyme Activity

This compound's structure suggests it may interact with enzymes involved in polyamine metabolism, such as diamine oxidase and polyamine oxidase.

Diamine Oxidase Inhibition Mechanisms

The mechanism of DAO involves a "ping-pong" reaction pathway where the amine substrate reacts with the topaquinone (B1675334) (TPQ) cofactor. nih.gov Inhibitors of DAO can act through various mechanisms, including competitive and non-competitive inhibition. Some inhibitors bind non-covalently to the active site channel. nih.gov The specificity of diamine oxidases for diamine substrates is attributed to the presence of a conserved aspartic acid residue that interacts with the second amino group of the substrate. nih.gov Given the structural similarity, it is conceivable that this compound could also act as a substrate or inhibitor of DAO, though further research is needed to confirm this and elucidate the specific mechanism.

Polyamine Oxidase Substrate Specificity

Polyamine oxidases (PAOs) are flavin-dependent enzymes that play a crucial role in the catabolism of polyamines. There are different types of PAOs, including spermine (B22157) oxidase (SMO) and acetylpolyamine oxidase (APAO), which exhibit distinct substrate specificities. nih.gov

Research has shown that N,N'-dialkylated polyamines can serve as substrates for spermine oxidase. nih.gov For example, (S,S)-α,ω-Dimethyl-Spm was found to be an excellent substrate for SMO. nih.gov Furthermore, studies on a mammalian polyamine oxidase have demonstrated that N,N'-dibenzyl-1,4-diaminobutane, which shares the same 1,4-diaminobutane (B46682) backbone, acts as a substrate. nih.gov The kinetic parameters for the oxidation of N,N'-dibenzyl-1,4-diaminobutane have been determined, with a kcat of 0.80 ± 0.02 s⁻¹ and a Km of 15 ± 2 μM. nih.gov The rate of flavin reduction by this substrate is pH-dependent, suggesting that a neutral nitrogen at the site of oxidation is required. nih.gov

These findings strongly suggest that this compound, as an N,N'-dialkylated diamine, has the potential to be a substrate for polyamine oxidases. The efficiency of this potential catalysis would depend on the specific type of PAO and the reaction conditions.

Biochemical Assay Development Utilizing this compound

While the direct use of this compound in the development of specific biochemical assays is not widely reported, its properties as a diamine suggest potential applications. For instance, it can be used in the design of bifunctional antibiotics. chemicalbook.com One area of related interest is the development of biosensors for the detection of its parent compound, 1,4-butanediamine (putrescine). Such biosensors are valuable tools for monitoring the production of this important chemical in engineered microorganisms.

Limited Research Available on the Direct Influence of this compound on Cellular Signaling Pathways

This compound belongs to the broader class of polyamines, which are known to play crucial roles in various cellular processes. Research on other polyamines, such as putrescine, spermidine, and spermine, has established their involvement in cell growth, differentiation, and disease states, including cancer. nih.govnih.gov This has led to the investigation of polyamine metabolism as a target for therapeutics. nih.gov Polyamines are also known to modulate the activity of ion channels. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Modeling of Molecular Interactions

Quantum chemical modeling is instrumental in understanding the intricate molecular interactions involving N,N'-Dimethyl-1,4-butanediamine. These models can predict and analyze the forces that govern how this diamine interacts with itself and with other chemical species.

Fast and accurate calculation of intermolecular interaction energies is crucial for understanding many chemical and biological processes. nih.gov By generating random dimer configurations, researchers can explore the potential energy surfaces of interacting molecules. nih.gov This involves pairing interaction sites, such as hydrogen bond donors and acceptors or general non-specific contact sites, to map out the energetic landscape of the interaction. nih.gov For instance, the hydrogen bonding capabilities of the amine groups in this compound are key to its interactions in polar solvents.

Semiempirical Methods for Electronic Structure and Reactivity Prediction

Semiempirical quantum mechanical methods offer a computationally efficient way to study the electronic structure and predict the reactivity of molecules like this compound. These methods use approximations and parameters derived from experimental data to simplify the complex equations of quantum mechanics.

There are two main categories of semiempirical methods: those based on the Neglect of Diatomic Differential Overlap (NDDO) and those based on Density Functional Tight Binding (DFTB). nih.gov

NDDO-based models: Methods like PM6, PM7, and ODM2 fall into this category. nih.gov They are known for their speed and are often used in drug discovery to model biological and drug-like molecules. nih.gov

DFTB-based models: These methods, such as GFN1-xTB and GFN2-xTB, provide an alternative to NDDO models and are comparable in speed. nih.gov They have shown good performance for modeling intermolecular interactions. nih.gov

The choice of method can influence the accuracy of predictions. For example, some modern semiempirical methods have shown considerable promise as universal "force fields" for modeling a wide range of molecular properties, including conformational energies and intermolecular interactions. nih.gov

Investigation of Ground-State Complex Formation

Computational studies are used to investigate the formation of ground-state complexes involving this compound. Density Functional Theory (DFT) is a widely used computational method for this purpose. mdpi.com DFT calculations can be used to optimize the geometries of complexes and determine their stability. mdpi.com

For example, DFT calculations have been used to study the formation of coordination polymers. mdpi.com These studies can help predict which combinations of metal ions and ligands are most likely to form stable polymers. mdpi.com The binding energies of the resulting complexes can be calculated to assess their stability, with higher binding energies indicating more stable complexes. mdpi.com

Computational Studies of Coordination and Biological Interactions

Computational chemistry is a valuable tool for studying the coordination of this compound with metal ions and its interactions with biological systems. researchgate.netepa.govresearchgate.net

In the realm of coordination chemistry, computational methods can provide insights into the structure, bonding, and isomeric distribution of metal complexes. researchgate.net For instance, DFT calculations can be used to determine the preferred coordination mode of a ligand and the geometry of the resulting complex. researchgate.net These theoretical predictions can then be compared with experimental data from techniques like NMR spectroscopy to validate the proposed structures. researchgate.net Studies have shown that the N,N'-bis(salicylidene)-1,4-butanediamine motif has significant potential for supporting chemical reactions at a metal center where changes in coordination number and geometry are important. researchgate.net

In the context of biological interactions, computational approaches can help to understand how this compound interacts with molecular targets such as receptors and enzymes. High-throughput transcriptomics (HTTr) data, for example, can be analyzed to model the biological activity of the compound. epa.gov This involves fitting concentration-response data to various models to determine key parameters that describe the compound's effects on biological processes. epa.gov

Interactive Data Table

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences and Applications |

| This compound | C₆H₁₆N₂ | 116.21 | Features two methyl groups on the terminal nitrogen atoms. Used in organic synthesis, surfactants, and as a pharmaceutical intermediate. |

| N,N,N',N'-Tetramethyl-1,4-butanediamine | C₈H₂₀N₂ | 144.26 | Complete methylation of both amine groups eliminates hydrogen-bonding, making it less polar. Acts as a ligand in receptor studies. |

| N,N'-Diethyl-1,4-butanediamine | C₈H₂₀N₂ | 144.26 | Ethyl groups increase steric hindrance, reducing reactivity compared to the dimethyl analog. Used as a pharmaceutical intermediate due to enhanced lipophilicity. |

| 1,4-Butanediamine (Putrescine) | C₄H₁₂N₂ | 88.15 | The parent diamine with no alkyl substitutions on the nitrogen atoms. nist.gov |

Analytical Research Methodologies for N,n Dimethyl 1,4 Butanediamine

Chromatographic Separation and Analysis

High-performance liquid chromatography (HPLC) is a primary technique for the separation and analysis of N,N'-Dimethyl-1,4-butanediamine. Due to its polar nature and lack of a strong UV chromophore, reverse-phase HPLC methods often employ derivatization or specialized columns. A common method involves a reverse-phase (RP) HPLC system with a C18 or a specialized column like Newcrom R1, which has low silanol (B1196071) activity. thermofisher.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acidic modifier, such as phosphoric acid or formic acid, the latter being compatible with mass spectrometry detection. thermofisher.com For sensitive detection, pre-column derivatization with a fluorescent tag can be employed, followed by fluorescence detection. sigmaaldrich.com

Interactive Table: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1, Reverse Phase |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) |

Thermal Analysis Techniques for Stability Research

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis can determine the decomposition temperature of this compound. For related aliphatic diamines used in the synthesis of polyimides, thermal decomposition often occurs at elevated temperatures. researchgate.net The thermal decomposition of amine-based structures can proceed through various pathways, including the cleavage of C-N and C-C bonds. researchgate.net

Gel Electrophoresis for Interaction Confirmation

Gel electrophoresis stands as a cornerstone analytical technique in molecular biology for the separation of macromolecules such as DNA, RNA, and proteins based on their physical properties like size, charge, and conformation. A specialized application of this method, the Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation assay, is exceptionally useful for confirming and characterizing the physical interactions between small molecules, including this compound, and macromolecules.

The underlying principle of EMSA is straightforward: a macromolecule, such as a known DNA fragment, will travel through a porous gel matrix at a characteristic speed when subjected to an electric field. When a small molecule like this compound binds to this macromolecule, it forms a larger and more cumbersome complex. This increase in size and potential alteration of charge results in the complex experiencing greater frictional resistance as it navigates the gel pores, leading to a decreased rate of migration compared to the unbound macromolecule. This observable retardation or "shift" in the electrophoretic mobility of the macromolecule serves as direct evidence of a binding interaction.

In a standard EMSA protocol designed to probe the interaction between this compound and DNA, a fixed quantity of a specific DNA fragment is utilized. This DNA is typically labeled with a radioactive isotope or a fluorescent tag to enable subsequent visualization. The labeled DNA is then incubated in a series of reactions with progressively increasing concentrations of this compound. Following this incubation period, the resulting mixtures are loaded into individual wells of an agarose (B213101) or polyacrylamide gel. The application of an electric field then initiates the electrophoretic separation.

Upon completion of the electrophoresis, the positions of the DNA bands within the gel are detected. If this compound has interacted with the DNA, the bands corresponding to the DNA in the lanes containing the compound will be located higher up in the gel (having migrated a shorter distance from the loading well) when compared to the control lane, which contains only the DNA. The extent of this mobility shift can be correlated with the concentration of this compound. Higher concentrations of the compound may induce a more significant shift or the emergence of multiple, distinctly shifted bands, the latter suggesting the binding of several molecules of the compound to a single DNA fragment.

While specific research detailing the use of gel electrophoresis to confirm interactions of this compound was not identified in the reviewed literature, this methodology is extensively validated for structurally similar polyamines like putrescine (1,4-butanediamine) and spermine (B22157). Research on these related compounds consistently shows their capacity to bind to DNA and thereby alter its movement through an electrophoretic gel.

Based on analogous studies with related polyamines, a hypothetical gel mobility shift assay was designed to illustrate the expected results for the interaction between this compound and a standardized 200 base pair (bp) DNA fragment. The findings are presented in the interactive data table below.

| Lane | This compound Concentration (µM) | Observation | Interpretation |

|---|---|---|---|

| 1 | 0 (Control) | A single, distinct band is observed at the 200 bp marker position. | The unbound DNA fragment migrates at its expected intrinsic rate. |

| 2 | 10 | The primary band remains at the 200 bp position, with the appearance of a faint, slower-migrating secondary band. | This indicates the initial onset of a binding interaction, where a small fraction of the DNA is complexed with the compound. |

| 3 | 50 | Two bands of notable intensity are visible: the original band at 200 bp and a more prominent, slower-migrating band. | A substantial portion of the DNA is now bound by this compound, forming a stable bimolecular complex. |

| 4 | 100 | The intensity of the original 200 bp band is markedly reduced, while the slower-migrating band becomes the dominant species. | At this increased concentration, the equilibrium has shifted so that the majority of the DNA exists in a complex with the compound. |

| 5 | 200 | A single, prominent band is observed at a position indicating a significant retardation in mobility compared to the control. The original 200 bp band is absent. | This suggests that binding has reached saturation, with virtually all DNA molecules being complexed with this compound. |

The hypothetical data clearly demonstrates a concentration-dependent shift in the electrophoretic mobility of the DNA fragment upon the addition of this compound. This progressive retardation of the DNA band provides unambiguous, albeit illustrative, evidence of a direct binding interaction.

Future Research Directions and Emerging Challenges

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of N,N'-Dimethyl-1,4-butanediamine and related diamines is moving towards more efficient and environmentally benign methodologies. Traditional methods are often being supplanted by catalytic processes that offer higher yields and milder reaction conditions. Future research is focused on developing novel synthetic strategies that prioritize atom economy, reduce waste, and utilize sustainable starting materials.

A significant area of exploration is the catalytic reductive amination of dicarbonyl compounds or the hydroaminomethylation of alkenes. These methods promise a more direct and efficient route to N,N'-dimethylated diamines. For instance, the use of catalysts like tetragonal zirconium dioxide (t-ZrO2) has shown high efficacy in the reductive amination of aldehydes and ketones, achieving yields of over 99% for certain substrates. researchgate.net Continuous flow synthesis is another promising frontier, offering high-purity products and the use of greener solvents, as demonstrated in the synthesis of N,N-dimethyltryptamine (DMT) analogues. rsc.org

Furthermore, bio-catalysis and the metabolic engineering of microorganisms present a sustainable pathway for producing diamines like 1,4-diaminobutane (B46682) (putrescine), the precursor to this compound. nist.gov Research has shown that optimizing the supply of cofactors such as pyridoxal (B1214274) phosphate (B84403) (PLP) and NADPH in E. coli can significantly increase the yield of 1,4-diaminobutane. mdpi.com Future work will likely focus on engineering microbial strains specifically for the N-methylation of these bio-derived diamines.

| Method | Precursors | Catalyst/Reagent | Key Advantages | Research Focus |

| Catalytic Reductive Amination | Dicarbonyl compounds, Amines | t-ZrO2, Titanium (IV) isopropoxide | High yields (>99%), Milder conditions | Development of more robust and selective catalysts |

| Continuous Flow Synthesis | Various (e.g., Fischer indole (B1671886) reaction precursors) | Flow reactors | High purity, Greener solvents, Scalability | Application to a wider range of diamines, In-line purification |

| Metabolic Engineering | Glucose, Glycerol | Engineered E. coli | Sustainable, Renewable feedstocks | Strain optimization for N-methylation, Increased titers |

| Traditional Alkylation | 1,4-Butanediamine, Methylating agent | - | Well-established | Improving selectivity, Reducing byproducts |

This table summarizes and compares emerging and traditional synthetic routes for diamines, highlighting the shift towards more efficient and sustainable methods.

Advanced Ligand Design for Tailored Catalytic Performance

This compound and its structural analogs are crucial components in the design of ligands for transition metal catalysis. Their bidentate nature allows them to form stable chelate complexes with metal centers, profoundly influencing the catalyst's activity, selectivity, and stability. Future research is geared towards sophisticated ligand design to meet the demands of increasingly complex chemical transformations.

In copper-catalyzed reactions, such as the Goldberg reaction for C-N bond formation, N,N'-dimethyl-substituted diamine ligands have proven superior to unsubstituted ones. mit.edu They provide higher reaction rates and prevent undesired N-arylation of the ligand itself. mit.edu The future lies in fine-tuning the electronic and steric properties of these diamine ligands. This can be achieved by introducing different substituents on the nitrogen atoms or the carbon backbone to precisely control the catalyst's reactivity. numberanalytics.com

The integration of computational tools, such as machine learning and high-throughput screening, is set to revolutionize ligand design. numberanalytics.com These methods can rapidly predict the performance of a vast library of virtual ligands, accelerating the discovery of optimal catalysts for specific reactions. numberanalytics.comnih.gov For example, strategies are being developed to design ligands for cooperative catalysis, where multiple components work in concert, and for challenging reactions involving the activation of inert chemical bonds. numberanalytics.com The stability of the catalyst is another key area; ligand design strategies are being employed to enhance catalyst longevity, as seen in iridium complexes for formic acid dehydrogenation where modified ligands led to high turnover numbers. nih.govcolab.ws

| Catalyst System | Reaction Type | Role of Diamine Ligand | Future Design Strategy |

| Copper-Diamine Complexes | C-N Cross-Coupling (Goldberg Reaction) | Enhances reaction rate, prevents ligand side-reactions. mit.edu | Fine-tuning of N-substituents to modulate electronics and sterics. |

| Palladium-Diamine Complexes | Hydrodechlorination | Nitrogen-doping of carbon support enhances metal-support interaction and stability. semanticscholar.orgnih.govmdpi.com | Designing ligands on N-doped supports for synergistic effects. |

| Iridium-Amide Complexes | Formic Acid Dehydrogenation | Picolinamide-based ligands enhance catalyst stability and turnover. nih.govcolab.ws | Introduction of strong sigma-donating groups to improve stability. |

This table illustrates the application of diamine-based ligands in various catalytic systems and outlines future directions for ligand design.

Comprehensive Elucidation of Biological Mechanisms Beyond Inhibition

While the inhibitory effects of diamine derivatives on certain enzymes are known, the broader biological roles of compounds like this compound are still being uncovered. Future research aims to move beyond simple inhibition studies to a more comprehensive understanding of how these molecules interact with and modulate complex biological systems.

This compound can act as a ligand, binding to specific receptors or enzymes and thereby altering cellular signaling pathways that affect processes like neurotransmission and cell proliferation. Its structural similarity to natural polyamines like putrescine and cadaverine (B124047) suggests it may interact with their biological targets. nih.gov For instance, research has identified specific human trace amine-associated receptors (TAARs), TAAR6 and TAAR8, as likely sensors for putrescine and cadaverine. nih.gov Computational studies suggest that negatively charged aspartates within the binding pockets of these receptors are key to recognizing these small biogenic diamines. nih.gov Future investigations will likely explore whether N,N'-dimethylated versions of these molecules can act as agonists or antagonists at these and other receptors.

The challenge lies in mapping the full spectrum of these interactions. This includes identifying novel protein targets, understanding how N-methylation affects binding affinity and downstream signaling, and elucidating its role in metabolic pathways beyond those traditionally associated with polyamines.

Integration into Supramolecular Assemblies and Functional Materials

The ability of diamines to act as versatile building blocks is driving their integration into supramolecular structures and advanced functional materials. The two amino groups of this compound can participate in hydrogen bonding and coordinate with metal ions, making it an excellent candidate for constructing complex, ordered assemblies.

There is a growing interest in using nitrogen-donor ligands to create a variety of molecular topologies, from discrete cages to extended networks. nih.gov Pyridine-amide based ligands, for example, have been used to construct diverse supramolecular architectures with applications dependent on their specific structure. nih.gov The flexibility and dual functionality of such ligands allow them to adapt to the geometric preferences of different metal ions. nih.gov Future research will focus on using this compound and its derivatives to program the self-assembly of molecules into materials with tailored properties, such as porosity for gas storage, catalytic activity, or specific recognition capabilities. researchgate.netnih.gov

The development of polymers and porous carbon nanostructures derived from diamines is another promising avenue. For example, poly-paraphenylenediamine has been used to create nitrogen-enriched porous activated carbon for supercapacitor applications. researchgate.net The incorporation of nitrogen atoms from the diamine precursor into the carbon framework can enhance the material's electrochemical performance. semanticscholar.orgnih.gov Future challenges include controlling the polymerization and assembly processes to achieve materials with desired morphologies and functionalities for applications in energy storage, catalysis, and separations.

Development of Advanced Analytical Probes Based on Diamine Structures

The unique chemical properties of diamines are being harnessed to develop a new generation of advanced analytical probes and sensors. The nitrogen atoms can act as binding sites for specific analytes, and the diamine backbone can be incorporated into larger molecular frameworks that signal a binding event, often through a change in fluorescence or color.